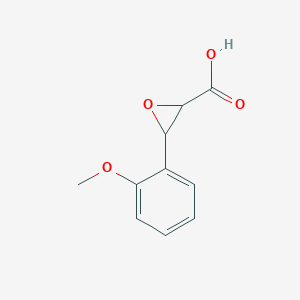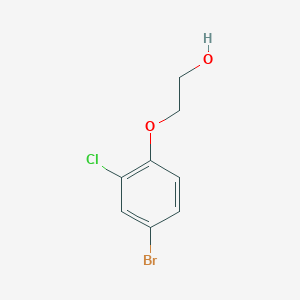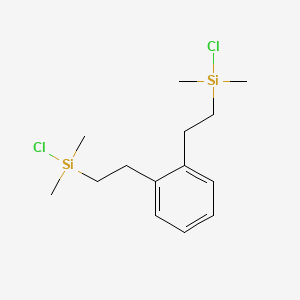
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-
Descripción general
Descripción
Benzene, bis(2-(chlorodimethylsilyl)ethyl)-: is an organosilicon compound with the molecular formula C14H24Cl2Si2. This compound is characterized by the presence of two chlorodimethylsilyl groups attached to a benzene ring through ethyl linkers. It is commonly used in various fields, including medical research, environmental research, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- typically involves the reaction of benzene with chlorodimethylsilane in the presence of a catalyst. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference. The process can be summarized as follows:
Reactants: Benzene and chlorodimethylsilane.
Catalyst: Often a Lewis acid such as aluminum chloride.
Solvent: Anhydrous toluene or similar non-polar solvent.
Conditions: Inert atmosphere (e.g., nitrogen or argon) and controlled temperature.
Industrial Production Methods: In industrial settings, the production of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, bis(2-(chlorodimethylsilyl)ethyl)- can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution: Products include various silane derivatives depending on the nucleophile used.
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of other organosilicon compounds.
- Acts as a protecting reagent for primary amines .
Biology and Medicine:
- Investigated for potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry:
- Utilized in the electronics industry for the production of silicon-based materials.
- Employed in the polymer industry for the synthesis of silicone polymers.
Mecanismo De Acción
The mechanism of action of Benzene, bis(2-(chlorodimethylsilyl)ethyl)- involves its ability to form stable bonds with various substrates. The chlorodimethylsilyl groups can undergo substitution reactions, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application, such as forming protective layers in electronic materials or interacting with biological molecules in drug delivery systems .
Comparación Con Compuestos Similares
- Benzene, bis(2-(trimethylsilyl)ethyl)-
- Benzene, bis(2-(dimethylsilyl)ethyl)-
- Benzene, bis(2-(methyldichlorosilyl)ethyl)-
Uniqueness: Benzene, bis(2-(chlorodimethylsilyl)ethyl)- is unique due to the presence of chlorodimethylsilyl groups, which provide distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in applications requiring specific substitution reactions or the formation of stable silicon-based structures.
Propiedades
IUPAC Name |
chloro-[2-[2-[2-[chloro(dimethyl)silyl]ethyl]phenyl]ethyl]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Cl2Si2/c1-17(2,15)11-9-13-7-5-6-8-14(13)10-12-18(3,4)16/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYKZCMJJHRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=CC=C1CC[Si](C)(C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2Si2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50995573 | |
| Record name | [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74129-20-7 | |
| Record name | Benzene, bis(2-(chlorodimethylsilyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, bis[2-(chlorodimethylsilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,2-Phenylenedi(ethane-2,1-diyl)]bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50995573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride](/img/structure/B3152602.png)
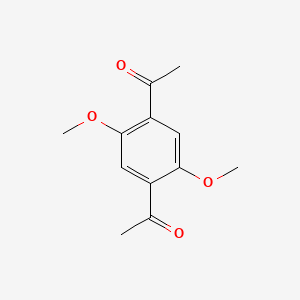
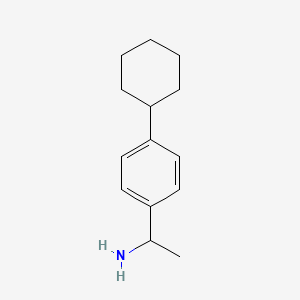
![[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3152626.png)
![tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B3152631.png)
![(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3152637.png)
![4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3152640.png)

